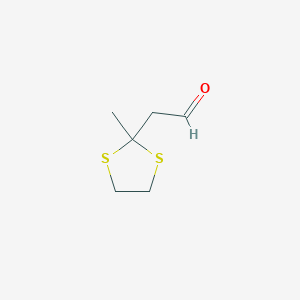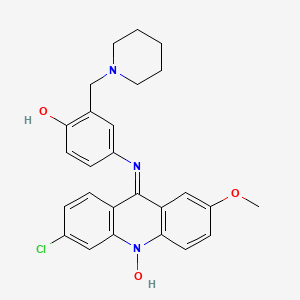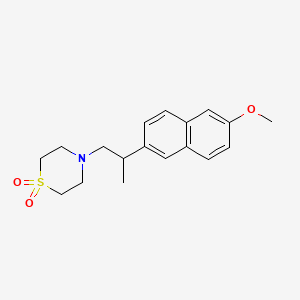
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide is a complex organic compound with a unique structure that includes a naphthalene ring, a thiomorpholine ring, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide typically involves multiple steps. One common route includes the reaction of 6-methoxy-2-naphthaldehyde with propylamine to form an intermediate, which is then reacted with thiomorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
科学研究应用
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition of enzyme activity or activation of receptor signaling. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
4-(2-(6-Methoxy-2-naphthyl)thioacetyl)morpholine: This compound has a similar structure but differs in the presence of an acetyl group instead of a propyl group.
6-Methoxy-2-acetyl naphthalene: This compound shares the naphthalene ring and methoxy group but lacks the thiomorpholine ring.
Uniqueness
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
属性
CAS 编号 |
72278-57-0 |
|---|---|
分子式 |
C18H23NO3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-[2-(6-methoxynaphthalen-2-yl)propyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C18H23NO3S/c1-14(13-19-7-9-23(20,21)10-8-19)15-3-4-17-12-18(22-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI 键 |
NJHZOYZJTWGSRU-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCS(=O)(=O)CC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



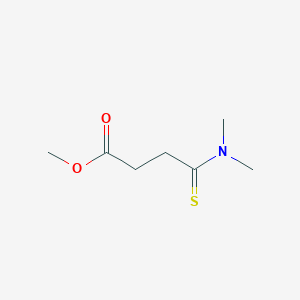
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
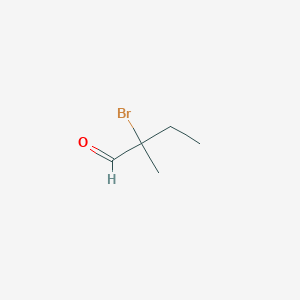
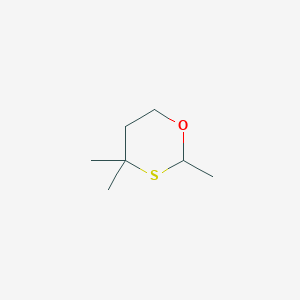
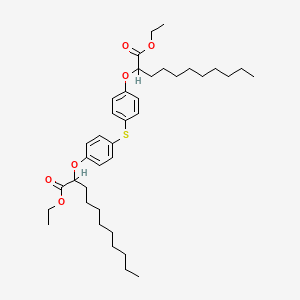
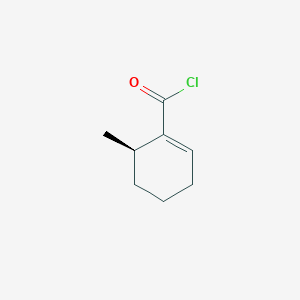
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
